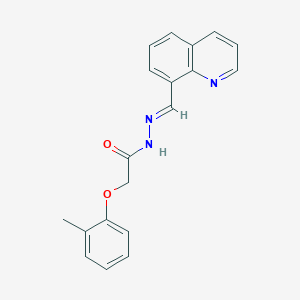
7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound of interest due to its structural complexity and potential for various applications. Its synthesis, molecular structure, chemical reactions, and properties have been explored in various studies.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, often starting with simpler molecules and progressing through a series of reactions to achieve the final product. For example, Mizuno et al. (2006) discuss the synthesis of similar molecules using the methanesulfonyl as a protective group for Friedel–Crafts reactions, enabling a simpler synthetic route in high yield (Mizuno et al., 2006).
Molecular Structure Analysis
X-ray diffraction and NMR assignments are common techniques used to characterize the molecular structure of such compounds. Studies like that of Sobarzo-Sánchez et al. (2006) have used DFT hybrid methods to carry out theoretical studies on similar molecules, helping to understand their molecular structure (Sobarzo-Sánchez et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be complex, involving various functional groups and structural motifs. For instance, the study by Jurd et al. (1979) explores the base-catalyzed dimerization of similar compounds, highlighting the intricate nature of such reactions (Jurd et al., 1979).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline structure are key to understanding the behavior of this compound. The study by Wang et al. (2009) on a related compound provides insights into its crystalline structure and conformation (Wang et al., 2009).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for potential applications. Bradshaw et al. (1991) investigated the stability of alkoxy-substituted inden-2-ones, which can offer insights into the stability and reactivity of our compound of interest (Bradshaw et al., 1991).
properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-4-31-23-8-6-5-7-17(23)19-14-24(28)26-20-11-15(12-21(27)25(19)20)18-13-16(29-2)9-10-22(18)30-3/h5-10,13,15,19H,4,11-12,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFPGYTNBGJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)



![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)